molecular formula C17H23NO2 B14164841 1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate CAS No. 1049977-88-9

1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate

Cat. No.: B14164841
CAS No.: 1049977-88-9
M. Wt: 273.37 g/mol
InChI Key: CWYIKQNGWIEZGZ-ZHACJKMWSA-N
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Description

1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a heterocyclic six-membered ring containing nitrogen as a hetero atom This compound is characterized by the presence of a piperidine ring, a propan-2-yl group, and a phenylprop-2-enoate moiety

Preparation Methods

The synthesis of 1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with propan-2-yl bromide to form 1-(piperidin-1-yl)propan-2-yl bromide. This intermediate is then reacted with (2E)-3-phenylprop-2-enoic acid in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylprop-2-enoate moiety, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The piperidine ring and phenylprop-2-enoate moiety are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

1-(Piperidin-1-yl)propan-2-yl (2E)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

1049977-88-9

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C17H23NO2/c1-15(14-18-12-6-3-7-13-18)20-17(19)11-10-16-8-4-2-5-9-16/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3/b11-10+

InChI Key

CWYIKQNGWIEZGZ-ZHACJKMWSA-N

Isomeric SMILES

CC(CN1CCCCC1)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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